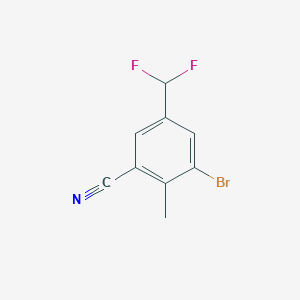![molecular formula C9H7ClFN3O2S B13476477 3-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13476477.png)
3-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-chloro-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is a synthetic organic compound that features a benzotriazole moiety linked to a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione typically involves the following steps:
Formation of the Benzotriazole Moiety: This can be achieved by reacting an appropriate aniline derivative with nitrous acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the benzotriazole.
Introduction of the Thietane Ring: The benzotriazole derivative is then reacted with a suitable thietane precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Specific details would depend on the scale of production and the desired application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thietane ring.
Reduction: Reduction reactions could target the benzotriazole moiety or the thietane ring.
Substitution: Halogen atoms in the benzotriazole ring may be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the benzotriazole ring.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly for compounds targeting specific enzymes or receptors.
Materials Science: In the development of polymers or coatings with specific properties.
Industrial Chemistry: As an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione
- 3-(6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione
Uniqueness
The presence of both chlorine and fluorine atoms in the benzotriazole ring of 3-(5-chloro-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, compared to similar compounds.
Properties
Molecular Formula |
C9H7ClFN3O2S |
|---|---|
Molecular Weight |
275.69 g/mol |
IUPAC Name |
3-(5-chloro-6-fluorobenzotriazol-1-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C9H7ClFN3O2S/c10-6-1-8-9(2-7(6)11)14(13-12-8)5-3-17(15,16)4-5/h1-2,5H,3-4H2 |
InChI Key |
PMHMKVGXFOBHTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)N2C3=CC(=C(C=C3N=N2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13476406.png)
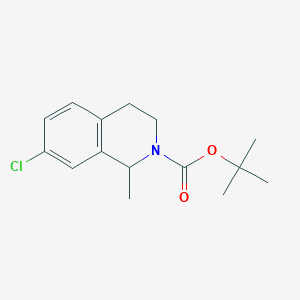

![4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13476418.png)
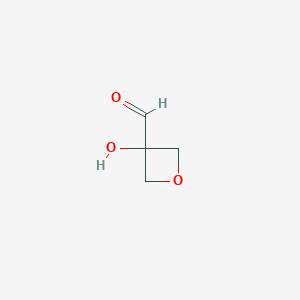
![1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13476438.png)
![5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole; trifluoroacetic acid](/img/structure/B13476447.png)

![1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B13476458.png)
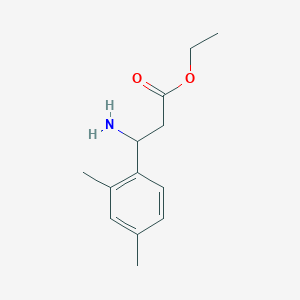
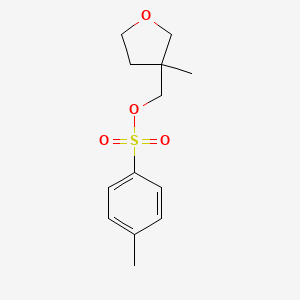
![Tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13476470.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13476487.png)
